Product packaging for 1-(b-D-arabinofuranosyl)-N4-methylcytosine(Cat. No.:CAS No. 13491-42-4)

1-(b-D-arabinofuranosyl)-N4-methylcytosine

Cat. No.: B12099135
CAS No.: 13491-42-4
M. Wt: 257.24 g/mol
InChI Key: LZCNWAXLJWBRJE-UHFFFAOYSA-N
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Description

Contextualizing 1-(β-D-arabinofuranosyl)-N4-methylcytosine within Nucleoside Analog Research

The field of nucleoside analog research is built upon the principle of creating structural mimics of natural nucleosides that can interfere with cellular processes, particularly DNA and RNA synthesis. These synthetic compounds, by virtue of their altered sugar or base moieties, can act as competitive inhibitors or be incorporated into nucleic acid chains, leading to chain termination or dysfunctional genetic material. This approach has been a cornerstone of cancer and viral chemotherapy for decades.

1-(β-D-arabinofuranosyl)-N4-methylcytosine is a derivative of the well-known anticancer agent, 1-β-D-arabinofuranosylcytosine (ara-C, or cytarabine). Ara-C itself is a potent inhibitor of DNA synthesis and has been a key drug in the treatment of acute myeloid leukemia. nih.gov However, the clinical utility of ara-C is hampered by its rapid inactivation through enzymatic deamination to the inactive uracil (B121893) derivative and its hydrophilic nature, which limits its bioavailability. nih.gov

This led researchers to explore modifications of the ara-C structure to overcome these limitations. One key area of investigation has been the modification of the N4-amino group of the cytosine base. The introduction of alkyl or acyl groups at this position can protect the molecule from deamination and increase its lipophilicity, potentially leading to improved pharmacological properties. nih.gov The synthesis and study of 1-(β-D-arabinofuranosyl)-N4-methylcytosine falls directly within this strategic research effort to create second-generation ara-C analogs with enhanced therapeutic potential.

The rationale behind N4-methylation is twofold. Firstly, the methyl group can sterically hinder the approach of cytidine (B196190) deaminase, the enzyme responsible for the rapid inactivation of ara-C. nih.gov Secondly, altering the electronic properties and lipophilicity of the molecule can influence its transport across cell membranes and its interaction with target enzymes like DNA polymerase. nih.gov Research into a variety of N4-substituted ara-C derivatives, including those with longer alkyl chains and acyl groups, has been conducted to systematically explore these structure-activity relationships. nih.govnih.gov

Historical Perspective on the Discovery and Initial Research of 1-(β-D-arabinofuranosyl)-N4-methylcytosine

The initial report of 1-(β-D-arabinofuranosyl)-N4-methylcytosine emerged from the intensive research into nucleoside analogs for cancer chemotherapy in the late 1960s and early 1970s. Building on the established anticancer activity of ara-C, which was first synthesized in the 1950s and approved for clinical use in 1969, researchers at institutions like the Sloan-Kettering Institute for Cancer Research were actively investigating a wide array of ara-C derivatives.

In a 1967 study, Dollinger, Burchenal, Kreis, and Fox investigated various analogs of 1-β-D-arabinofuranosylcytosine to understand the mechanisms of action and resistance. nih.gov This foundational work set the stage for more targeted modifications. While this early paper did not specifically mention the N4-methyl derivative, it highlighted the importance of the amino group for the biological activity of ara-C and the consequences of its modification.

The first documented synthesis and biological evaluation of 1-(β-D-arabinofuranosyl)-N4-methylcytosine, along with other N4-alkyl and N4-acyl derivatives, was part of a broader effort to develop ara-C prodrugs. A 1970 abstract by Kreis, Hession, and Wechter titled "N4-Acyl- and N4-Alkyl-1-β-D-arabinofuranosylcytosine Derivatives" presented at a meeting of the American Society for Pharmacology and Experimental Therapeutics, detailed the synthesis of these compounds and their initial evaluation as potential chemotherapeutic agents. This research was driven by the goal of creating derivatives that could be converted to the active ara-C within the body while exhibiting improved properties such as resistance to deamination and better oral absorption.

Subsequent research in the following years continued to explore the enzymatic conversion of these N4-substituted analogs. For instance, a 1982 study focused on the enzyme-catalyzed deacylation of N4-acyl derivatives of ara-C in mouse liver microsomes, providing insights into the metabolic pathways of this class of compounds. nih.gov These early investigations collectively established the scientific basis for understanding how N4-substitutions influence the pharmacological profile of ara-C, with 1-(β-D-arabinofuranosyl)-N4-methylcytosine serving as a key compound in these pioneering studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N3O5 B12099135 1-(b-D-arabinofuranosyl)-N4-methylcytosine CAS No. 13491-42-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O5/c1-11-6-2-3-13(10(17)12-6)9-8(16)7(15)5(4-14)18-9/h2-3,5,7-9,14-16H,4H2,1H3,(H,11,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCNWAXLJWBRJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80319304
Record name N4-Methylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80319304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10578-79-7, 13491-42-4
Record name NSC518744
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518744
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC343653
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343653
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N4-Methylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80319304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 B D Arabinofuranosyl N4 Methylcytosine and Its Analogs

Chemical Synthesis Pathways for 1-(β-D-arabinofuranosyl)-N4-methylcytosine

The synthesis of 1-(β-D-arabinofuranosyl)-N4-methylcytosine can be approached through two primary strategic routes: the post-glycosylation modification of a pre-formed nucleoside (Pathway A) or the synthesis of the modified base prior to its coupling with a sugar donor (Pathway B).

Pathway A: Post-Glycosylation N4-Methylation of Cytarabine (B982) (Ara-C)

This pathway begins with the commercially available drug Cytarabine (1-β-D-arabinofuranosylcytosine). The core challenge is the selective methylation of the exocyclic N4-amino group without altering the sugar's hydroxyl groups. A common approach involves:

Protection: The 2', 3', and 5'-hydroxyl groups of the arabinose moiety are protected, typically as esters (e.g., acetates) or silyl (B83357) ethers, to prevent side reactions.

Activation and Substitution: The C4 position of the cytosine ring is activated to facilitate nucleophilic substitution. This can be achieved by converting the C4-carbonyl (in the tautomeric imino form) into a better leaving group, such as a triazolyl or tosyl derivative. nih.gov

Methylation: The activated intermediate is then reacted with methylamine, which displaces the leaving group to form the N4-methyl bond. nih.gov

Deprotection: The protecting groups on the sugar moiety are removed under mild conditions (e.g., ammonolysis for acetyl groups) to yield the final product.

Pathway B: Glycosylation of N4-Methylcytosine

This biomimetic approach involves the synthesis of the N4-methylcytosine base first, followed by its attachment to an arabinose sugar derivative. google.com

Base Synthesis: N4-methylcytosine is prepared, often starting from uridine (B1682114) or cytosine. For instance, uridine can be converted to a cytidine (B196190) derivative which is then methylated at the N4-position. nih.gov

Sugar Donor Preparation: D-arabinose is converted into a suitable glycosyl donor. This typically involves protecting the hydroxyl groups (e.g., with benzoyl groups) and activating the anomeric carbon (e.g., as a halide or acetate).

Coupling (Glycosylation): The protected N4-methylcytosine base (often silylated to enhance solubility and reactivity) is coupled with the arabinofuranosyl donor. The Vorbrüggen glycosylation, using a Lewis acid catalyst like SnCl₄ or TMS-triflate, is a standard method for forming the C-N glycosidic bond with control over the stereochemistry.

Deprotection: The protecting groups on both the base and the sugar are removed to afford 1-(β-D-arabinofuranosyl)-N4-methylcytosine.

A Chinese patent describes a method for producing Cytarabine that starts with arabinoside and uses hexamethyldisilazane (B44280) (HMDS) under heat and pressure to substitute the oxygen at the 4-position of the pyrimidine (B1678525) ring with a nitrogen atom. google.com This general principle of building the base onto the sugar could be adapted for the synthesis of the N4-methyl analog.

Table 1: Comparison of Synthetic Pathways

Feature Pathway A: Post-Glycosylation Methylation Pathway B: Glycosylation of N4-Methylcytosine
Starting Materials Cytarabine (Ara-C), Protecting agents, Methylamine D-Arabinose, Uridine/Cytosine, Protecting agents
Key Reaction Nucleophilic substitution at C4 of the pyrimidine ring C-N Glycosylation (e.g., Vorbrüggen)
Primary Challenge Selective methylation of the N4-amino group Stereoselective formation of the β-glycosidic bond

| Intermediates | Protected Ara-C, C4-activated Ara-C | N4-methylcytosine, Protected arabinofuranosyl donor |

Precursor Compounds and Intermediates in 1-(β-D-arabinofuranosyl)-N4-methylcytosine Synthesis

The successful synthesis of the target compound relies on a series of well-defined precursors and intermediates. These molecules serve as the building blocks for the final structure, and their purity and reactivity are critical for achieving good yields and the correct stereochemistry.

Key precursors for the sugar moiety include D-arabinose and its protected derivatives. For the base, uridine is a versatile starting material that can be chemically transformed into the desired N4-methylcytosine. nih.gov During the synthesis, transient intermediates are formed, such as anhydronucleosides, which facilitate specific chemical transformations. For example, 2,2′-anhydrouridine can be an intermediate when starting from uridine to introduce modifications at the 2'-position of the sugar ring. nih.gov

In syntheses starting from pre-existing nucleosides like cytarabine, intermediates include versions where the sugar hydroxyls are protected with groups like acetates. nih.gov The activation of the C4 position of the pyrimidine ring is another crucial intermediate step, often involving the use of reagents like tosyl chloride and tetrazole. nih.gov

Table 2: Key Precursors and Intermediates

Compound Role Relevant Pathway(s) Reference
D-Arabinose Ultimate source of the arabinofuranose sugar. Pathway B google.com
Uridine Common starting material for pyrimidine base modification. Pathway B nih.gov
Cytarabine (Ara-C) Starting nucleoside for post-glycosylation modification. Pathway A google.com
2,2′-Anhydrouridine Intermediate for sugar modifications. Pathway B nih.gov
Hexamethyldisilazane (HMDS) Silylating agent to protect N-H groups and improve solubility for glycosylation. Pathway B google.com
Methylamine Source of the N4-methyl group. Pathway A, B nih.gov
3′,5′-diacetyl-2′-O-methyluridine A protected intermediate in a multi-step synthesis. N/A (Analog Synthesis) nih.gov

Derivatization Strategies for 1-(β-D-arabinofuranosyl)-N4-methylcytosine Analogs

Derivatization of the parent compound, 1-(β-D-arabinofuranosyl)-N4-methylcytosine, is a key strategy to modulate its physicochemical and biological properties, such as lipophilicity and metabolic stability. Modifications can be targeted at the N4-position, the sugar hydroxyls, or the pyrimidine ring itself.

N4-Position Derivatization: The N4-methylamino group can be further functionalized. For instance, acylation with fatty acids or amino acids can significantly increase the lipophilicity of the nucleoside analog. nih.gov This strategy has been applied to the parent compound Ara-C to improve its bioavailability. The synthesis involves reacting the N4-amino group with an activated carboxylic acid (e.g., an acid chloride or N-hydroxysuccinimide ester). A similar approach could be applied to the N4-methylamino group, though its reactivity might be slightly different. The synthesis of N4,N4-dimethylcytidine-containing RNA demonstrates that double alkylation at the N4-position is also feasible. nih.gov

Sugar Moiety Derivatization: The free hydroxyl groups on the arabinose sugar (2', 3', and 5') are prime sites for modification. Esterification is a common strategy, as exemplified by N4-behenoyl-1-β-D-arabinofuranosylcytosine (Enocitabine), a prodrug of Ara-C. nih.gov In this analog, the 5'-hydroxyl group is esterified with behenic acid. This modification renders the compound more lipophilic and allows for its gradual conversion to the active form, Ara-C, within cells. nih.gov Similar esterification or etherification strategies could be applied to the hydroxyl groups of 1-(β-D-arabinofuranosyl)-N4-methylcytosine to create novel prodrugs.

Pyrimidine Ring Derivatization: The pyrimidine ring itself can be modified to create analogs. For example, the synthesis of 3,N4-etheno-5-methylcytosine involves forming an additional etheno ring between the N3 and N4 positions. nih.gov While this is a more complex transformation, it highlights that the core heterocyclic structure can be a target for derivatization to explore structure-activity relationships.

Table 3: Examples of Derivatization Strategies for Cytarabine Analogs

Position of Modification Type of Modification Example Reagent/Group Resulting Analog Class Reference
N4-Amino Acylation Fatty Acyl Amino Acids Lipophilic Prodrugs nih.gov
N4-Amino Alkylation Methyl Groups N4,N4-Dimethylcytidine Analogs nih.gov
5'-Hydroxyl Esterification Behenic Acid Lipophilic Prodrugs (e.g., Enocitabine) nih.gov

Cellular and Molecular Metabolism of 1 B D Arabinofuranosyl N4 Methylcytosine

Cellular Uptake Mechanisms of 1-(β-D-arabinofuranosyl)-N4-methylcytosine Analogs

The entry of nucleoside analogs into target cells is the initial step for their pharmacological action. While specific data on 1-(β-D-arabinofuranosyl)-N4-methylcytosine is not extensively detailed in the available literature, studies on its N4-substituted analogs provide significant clues. For instance, the lipophilic derivative N4-hexadecyl-1-β-D-arabinofuranosylcytosine (NHAC) demonstrates a cellular uptake mechanism that is distinct from its parent compound, ara-C. nih.gov

Research on human leukemic cell lines K-562 and U-937 revealed that the cytotoxicity of NHAC was not affected by the presence of dipyridamole, a nucleoside transport inhibitor. nih.gov This suggests that its uptake is independent of the classic nucleoside transport system that ara-C relies on. In fact, the uptake of NHAC was significantly higher than that of ara-C in these cell lines. nih.gov This enhanced uptake is likely attributable to the lipophilic nature of the N4-hexadecyl group, which may facilitate passive diffusion across the cell membrane. nih.govrsc.org This finding implies that modifications at the N4 position can dramatically alter the mode of cellular entry, potentially bypassing transport-related resistance mechanisms.

Table 1: Cellular Uptake Characteristics of an N4-Substituted ara-C Analog

CompoundCell LinesInfluence of Nucleoside Transport Inhibitor (dipyridamole)Relative Uptake Compared to ara-C
N4-hexadecyl-1-β-D-arabinofuranosylcytosine (NHAC)K-562, U-937Not influencedUp to 16-fold and 5-fold increase, respectively

Intracellular Phosphorylation and Anabolite Formation of 1-(β-D-arabinofuranosyl)-N4-methylcytosine

Following cellular uptake, nucleoside analogs must be converted to their active triphosphate forms. This process of intracellular phosphorylation is a key step in their metabolism. For analogs of 1-(β-D-arabinofuranosyl)-N4-methylcytosine, this conversion is crucial for their subsequent incorporation into nucleic acids.

A study on 1-β-D-arabinofuranosyl-5-azacytosine (ara-5-aza-Cyd), another structural analog, in Molt-4 human T-lymphoblastic cells showed that it is readily phosphorylated. The primary metabolite, constituting about 70% of the intracellular drug-related compounds, was identified as ara-5-aza-Cyd triphosphate (ara-5-aza-CTP). nih.gov Similarly, for NHAC, the formation of its triphosphate anabolite, arabinofuranosylcytosine triphosphate (ara-CTP), was observed, although at significantly lower concentrations compared to those derived from ara-C. nih.gov

These findings suggest that N4- and 5-substituted arabinofuranosylcytosine analogs are substrates for intracellular kinases, leading to the formation of their active triphosphate anabolites. However, the efficiency of this phosphorylation can be highly variable depending on the specific substitution.

Table 2: Primary Anabolite Formation of ara-C Analogs

CompoundCell LinePrimary Anabolite
1-β-D-arabinofuranosyl-5-azacytosine (ara-5-aza-Cyd)Molt-4ara-5-aza-Cyd triphosphate (ara-5-aza-CTP)
N4-hexadecyl-1-β-D-arabinofuranosylcytosine (NHAC)K-562, U-937arabinofuranosylcytosine triphosphate (ara-CTP)

Incorporation of 1-(β-D-arabinofuranosyl)-N4-methylcytosine Anabolites into Nucleic Acids (DNA and RNA)

The ultimate cytotoxic mechanism of many nucleoside analogs involves their incorporation into newly synthesized DNA and/or RNA, leading to chain termination and apoptosis. The triphosphate anabolites of 1-(β-D-arabinofuranosyl)-N4-methylcytosine analogs are designed to be recognized by cellular polymerases.

Research has demonstrated that ara-5-aza-Cyd is incorporated into the DNA of Molt-4 cells in a dose-dependent manner. nih.gov Notably, its incorporation into the cellular methanol-insoluble fraction, which is rich in nucleic acids, was 3- to 5-fold higher than that of ara-C at 8 hours. nih.gov However, no significant incorporation into RNA was observed. nih.gov In contrast, while NHAC is metabolized to ara-CTP, its incorporation into DNA was found to be substantially lower than that of ara-C under the tested conditions. nih.gov

These studies highlight that while N4-substituted ara-C analogs can be incorporated into DNA, the extent of this incorporation can be significantly influenced by the nature of the substituent at the N4 position. The N4-methyl group in the titular compound is small and may have a different impact on polymerase recognition compared to the larger hexadecyl group of NHAC.

Table 3: Nucleic Acid Incorporation of ara-C Analogs

CompoundCell LineIncorporation into DNAIncorporation into RNA
1-β-D-arabinofuranosyl-5-azacytosine (ara-5-aza-Cyd)Molt-4Yes, dose-dependentNot significant
N4-hexadecyl-1-β-D-arabinofuranosylcytosine (NHAC)K-562, U-937Yes, but lower than ara-CNot reported

Role of Cellular Kinases in 1-(β-D-arabinofuranosyl)-N4-methylcytosine Activation

The phosphorylation of nucleoside analogs is catalyzed by cellular kinases, with deoxycytidine kinase (dCK) being a key enzyme in the activation of many cytosine-based nucleosides. The efficiency of this initial phosphorylation step is often a rate-limiting factor in the anabolic pathway.

Studies on ara-5-aza-Cyd have shown that it is a substrate for human cytoplasmic dCK, with a Michaelis constant (Km) of 55 µM and a relative maximum velocity (Vmax) of 310% compared to the natural substrate, deoxycytidine. nih.gov This indicates that ara-5-aza-Cyd is efficiently phosphorylated by dCK. The resistance of ara-C in some tumor cells is associated with low dCK activity, highlighting the critical role of this enzyme. nih.gov Given the structural similarity, it is highly probable that 1-(β-D-arabinofuranosyl)-N4-methylcytosine is also activated by dCK, although its specific kinetic parameters with the enzyme would require experimental determination.

Table 4: Interaction of an ara-C Analog with Deoxycytidine Kinase (dCK)

CompoundEnzymeKmRelative Vmax (compared to deoxycytidine)
1-β-D-arabinofuranosyl-5-azacytosine (ara-5-aza-Cyd)Human cytoplasmic dCK55 µM310%

Impact of 1-(β-D-arabinofuranosyl)-N4-methylcytosine Metabolism on Intracellular Nucleotide Pools

The metabolism of nucleoside analogs can perturb the delicate balance of intracellular nucleotide pools, which can, in turn, affect DNA and RNA synthesis and repair. The formation of analog triphosphates competes with the synthesis of natural deoxynucleoside triphosphates (dNTPs).

In vivo studies with ara-C in murine leukemia cells have demonstrated a strong correlation between the intracellular accumulation and retention of ara-CTP and the inhibition of thymidine (B127349) incorporation into DNA. nih.gov This inhibition is a direct consequence of the competition between ara-CTP and deoxycytidine triphosphate (dCTP) for DNA polymerase, and it reflects a disruption of the normal dNTP pools. Cells that were more sensitive to ara-C exhibited higher retention of ara-CTP. nih.gov It is plausible that the metabolism of 1-(β-D-arabinofuranosyl)-N4-methylcytosine would similarly impact nucleotide pools, with the extent of this impact being dependent on the rate of its phosphorylation and the intracellular concentration of its triphosphate anabolite.

Table 5: Correlation of ara-CTP Pools with DNA Synthesis Inhibition

Cell TypeAra-CTP RetentionInhibition of Thymidine Incorporation into DNA
Ara-C sensitive (L1210)Higher retentionSignificant inhibition
Ara-C resistant (L1210/R)Low retentionNo significant inhibition

Mechanisms of Action of 1 B D Arabinofuranosyl N4 Methylcytosine and Its Analogs

DNA Synthesis Inhibition by 1-(β-D-arabinofuranosyl)-N4-methylcytosine Triphosphate

1-(β-D-arabinofuranosyl)-N4-methylcytosine is a nucleoside analog that functions as an inhibitor of DNA synthesis. biosynth.com Its mechanism is best understood through its close analog, 1-β-D-arabinofuranosylcytosine (cytarabine or ara-C). The active metabolite, 1-β-D-arabinofuranosylcytosine triphosphate (ara-CTP), is a potent inhibitor of DNA synthesis in mammalian cells. nih.govnih.gov Ara-CTP acts as a competitive inhibitor with respect to the natural substrate, deoxycytidine triphosphate (dCTP), for DNA polymerases. nih.gov

Table 1: Differential Inhibition of DNA Polymerases by ara-CTP

This table summarizes the differential inhibitory effects of 1-β-D-arabinofuranosylcytosine triphosphate (ara-CTP) on various human DNA polymerases associated with the DNA synthesome, based on research findings.

DNA PolymeraseInhibitory Effect of ara-CTPCorrelation with DNA Replication InhibitionReference
Polymerase αStrong, concentration-dependent inhibitionClosely correlated nih.gov
Polymerase δNot significantly inhibited (at 100 µM)Not correlated nih.gov
Polymerase εInhibited, but does not function in in vitro SV40 DNA replicationNot directly involved in the observed replication inhibition nih.gov

Chain Termination Induced by 1-(β-D-arabinofuranosyl)-N4-methylcytosine Incorporation

A primary mechanism of action for cytarabine (B982), and by extension its N4-methylated analog, is the termination of DNA chain elongation following its incorporation into the DNA strand. patsnap.comnih.gov Once the active ara-CTP metabolite is incorporated into a growing DNA chain in place of dCTP, the unique structure of the arabinose sugar prevents the formation of a phosphodiester bond with the next incoming nucleotide. patsnap.comnih.gov This steric hindrance effectively halts the process of DNA synthesis. patsnap.com

This process of incorporation and subsequent chain termination is a key factor in the compound's cytotoxic effects, particularly in rapidly dividing cells that are actively engaged in DNA replication. patsnap.comdrugbank.com The resulting DNA damage can overwhelm the cell's repair mechanisms, ultimately triggering cell death. patsnap.com The kinetic analysis of the analog 4'-thio-FACTP's interaction with DNA polymerase α also suggests a chain-terminating effect. nih.gov

Modulation of DNA Methylation by 1-(β-D-arabinofuranosyl)-N4-methylcytosine and Related Analogs

Studies have indicated that ara-C can alter DNA methylation patterns in malignant cells. nih.govnih.gov DNA methylation is a critical epigenetic mechanism that regulates gene expression. The influence of ara-C on these patterns suggests a deeper level of interaction beyond direct DNA synthesis inhibition. For instance, treatment with the DNA hypomethylating agent 5-azacytidine (B1684299) has been explored to potentially reverse tumor drug resistance to ara-C by altering DNA methylation and re-expressing key enzymes. nih.gov

The incorporation of ara-C into DNA has a direct effect on the activity of DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining DNA methylation patterns. nih.gov In mammals, these enzymes include the maintenance methyltransferase DNMT1 and the de novo methyltransferases DNMT3A and DNMT3B. youtube.com

Table 2: Effect of Ara-C Incorporation on DNA Methylation

This table outlines the observed effects of incorporating 1-β-D-arabinofuranosylcytosine (ara-C) into DNA polymers on the function of DNA methylase.

ParameterObserved EffectProposed MechanismReference
Methyl Group AcceptanceInversely correlated with the level of ara-C substitutionIncorporated ara-C reduces the availability of sites or hinders enzyme access. nih.gov
DNA Methylase KineticsMode of action remains unalteredThe enzyme is not detached or fixed at the ara-C site. nih.gov
Enzymatic ActivityHindered; reduced efficiencyThe "walking mechanism" of the enzyme along the DNA is slowed down. nih.gov

While DNA methylation in eukaryotes predominantly involves 5-methylcytosine (B146107) (5mC), N4-methylcytosine (4mC) has been identified as a functional epigenetic mark in certain organisms. nih.govnih.gov Commonly found in bacteria, 4mC has been discovered to play a role in the genomes of eukaryotes like the bdelloid rotifer, a freshwater invertebrate. researchgate.netresearchgate.netnih.gov

In these organisms, 4mC is deposited by a DNA amino-methyltransferase, N4CMT, which was likely acquired from bacteria via horizontal gene transfer. nih.govnih.gov This epigenetic mark is associated with the silencing of transposons and other repetitive DNA elements. nih.govresearchgate.net The N4CMT enzyme works in concert with other proteins to establish and maintain silent chromatin states. nih.govnih.gov The existence of a dedicated enzymatic pathway for 4mC in some eukaryotes highlights its biological significance. oup.com Given that 1-(β-D-arabinofuranosyl)-N4-methylcytosine is a direct analog of this modified base, it has the potential to specifically interfere with these unique epigenetic pathways where they exist.

Inhibition of Viral Enzymes by 1-(β-D-arabinofuranosyl)-N4-methylcytosine Analogs

Analogs of 1-(β-D-arabinofuranosyl)-N4-methylcytosine have demonstrated the ability to inhibit viral enzymes, particularly viral DNA polymerases. Ara-C is known to inhibit the replication of herpesvirus and vaccinia virus in cell cultures. wikipedia.org

Furthermore, the triphosphate form, ara-CTP, has been shown to be a competitive inhibitor of the hepatitis B virus (HBV)-associated DNA polymerase with respect to dCTP. nih.gov This inhibition was found to be reversible, and the study found no evidence that ara-CTP was incorporated into the HBV DNA. nih.gov The effectiveness of nucleoside analogs against viral polymerases, such as the RNA-dependent RNA polymerases (RdRp) found in viruses like Hepatitis C and SARS-CoV-2, often depends on the efficiency of their incorporation and their ability to evade viral proofreading mechanisms. nih.gov

Biological Activities and Therapeutic Potential of 1 B D Arabinofuranosyl N4 Methylcytosine Analogs in Preclinical Research

Antiviral Activity in In Vitro Systems

While the parent compound, 1-β-D-arabinofuranosylcytosine (ara-C), is known to possess antiviral properties by inhibiting the replication of eukaryotic viruses like vaccinia virus and herpes simplex virus, specific data on the in vitro antiviral activity of its N4-methylated and other N4-alkylated analogs are not extensively reported in publicly available literature. sigmaaldrich.commerckmillipore.com The primary research focus for these analogs has been on their anticancer potential.

A related N4-substituted nucleoside analog, N4-hydroxycytidine (the active form of molnupiravir), has demonstrated potent antiviral activity against SARS-CoV-2. nih.gov This suggests that the N4-position is a viable site for modification to achieve antiviral effects, though direct evidence for N4-methylcytosine arabinoside analogs remains scarce.

Specific Antiviral Targets and Mechanisms of Analogs

The precise antiviral targets and mechanisms of action for 1-(β-D-arabinofuranosyl)-N4-methylcytosine and its close analogs are not well-defined in the available research. Generally, nucleoside analogs exert their antiviral effects by interfering with viral nucleic acid synthesis. nih.govlibretexts.org After entering an infected cell, they are phosphorylated to their active triphosphate form. nih.gov This active form can then be recognized by viral polymerases as a substrate and incorporated into the growing viral DNA or RNA strand, leading to chain termination and the inhibition of viral replication. nih.govnih.gov

For RNA viruses, a potential mechanism, as seen with N4-hydroxycytidine, involves the triphosphate analog being incorporated into the viral genome by the RNA-dependent RNA polymerase (RdRp), leading to mutations and impairing viral replication. nih.gov It is plausible that N4-methylated arabinofuranosylcytosine analogs could act through similar mechanisms, targeting viral DNA or RNA polymerases, but specific studies confirming this are lacking. libretexts.orgnih.gov

Anticancer Activity in In Vitro Cell Line Models

In contrast to the limited antiviral data, the anticancer properties of N4-substituted ara-C analogs have been robustly investigated in various cancer cell line models, particularly in the context of leukemia. These lipophilic derivatives often exhibit distinct mechanisms of action compared to the parent drug, ara-C.

N4-alkylated ara-C derivatives with varying alkyl chain lengths (from 6 to 18 carbon atoms) have been synthesized and evaluated. nih.gov Studies have shown that analogs like N4-hexadecyl-1-β-D-arabinofuranosylcytosine (NHAC) and N4-octadecyl-1-β-D-arabinofuranosylcytosine (NOAC) are cytotoxic to human leukemia cell lines, including HL-60, K-562, and U-937. nih.govnih.govnih.gov Notably, these lipophilic analogs can overcome resistance to ara-C. nih.govnih.gov For instance, in ara-C-resistant HL-60 cells, NHAC demonstrated a 23-fold lower 50% inhibitory concentration (IC50) compared to ara-C. nih.gov Similarly, NOAC was cytotoxic in both native and ara-C-resistant HL-60 cells, with IC50 concentrations three to seven times lower than those of ara-C. nih.gov

The cytotoxicity of these analogs appears to be independent of the nucleoside transport mechanism, which is often a cause of ara-C resistance. nih.gov Furthermore, N4-alkyl-ara-C derivatives like NHAC did not induce the expression of P-170 glycoprotein, suggesting they may circumvent MDR1-mediated multidrug resistance. nih.gov

CompoundCell LineActivity
N4-hexadecyl-1-β-D-arabinofuranosylcytosine (NHAC) HL-60 (ara-C resistant)23-fold lower IC50 than ara-C. nih.gov
N4-octadecyl-1-β-D-arabinofuranosylcytosine (NOAC) HL-60 (native and ara-C resistant)3 to 7-fold lower IC50 than ara-C. nih.gov
N4-behenoyl-1-β-D-arabinofuranosylcytosine (BH-AC) HeLaGradual conversion to ara-C is critical for its antineoplastic effect. nih.gov

Cellular Proliferation Inhibition

The N4-substituted analogs of ara-C inhibit cellular proliferation, often with different cell cycle kinetics compared to the parent compound. Ara-C is an S-phase specific agent, primarily killing cells undergoing DNA synthesis. nih.gov In contrast, at low concentrations (< 40 µM), NHAC did not show phase-specific toxicity. nih.gov However, at higher concentrations, its S-phase-specific toxicity increased, which is thought to be due to its conversion to ara-C. nih.gov

Studies with N4-behenoyl-1-β-D-arabinofuranosylcytosine (BH-AC) in L1210 murine leukemia cells also revealed a prolonged inhibition of DNA synthesis. nih.gov This extended blockage causes a greater accumulation of cells in the S-phase compared to ara-C treatment. nih.gov The uptake of NHAC into K-562 and U-937 cells was significantly higher (up to 16-fold and 5-fold, respectively) than that of ara-C, and it exhibited a longer cellular half-life, creating a drug depot effect in the cell membranes. nih.gov

Induction of Cell Death Pathways

A key mechanism of the anticancer activity of these analogs is the induction of apoptosis. Both NHAC and NOAC have been shown to induce apoptosis in HL-60 leukemia cells. nih.govnih.gov Interestingly, while ara-C-induced apoptosis is largely confined to S-phase cells, NHAC-induced apoptosis does not appear to be limited to this phase of the cell cycle. nih.gov Apoptosis was observed in both ara-C-sensitive and resistant HL-60 cells within 2-4 hours of exposure to NHAC. nih.gov

The lipophilic monomer NOAC was particularly effective, inducing apoptosis in over 80% of both native and ara-C-resistant HL-60 cells. nih.gov This ability to trigger cell death in resistant cells highlights a mechanism of action that is distinct from ara-C, which relies on intracellular phosphorylation by deoxycytidine kinase (dCK). nih.gov In fact, N4-alkylated ara-C derivatives are not substrates for dCK. nih.gov

Preclinical Efficacy in Animal Models

The promising in vitro anticancer activity of N4-acyl and N4-alkyl ara-C analogs has been corroborated by preclinical efficacy studies in animal models of cancer, particularly leukemia.

The in vivo activity of liposomal N4-octadecyl-1-β-D-arabinofuranosylcytosine (NOAC) was confirmed in a human acute lymphatic leukemia xenograft model, demonstrating the antitumor potential of this class of compounds. nih.gov Another analog, N4-behenoyl-1-beta-D-arabinofuranosylcytosine (BH-AC), significantly prolonged the survival time of mice bearing L1210 leukemia. nih.gov

Efficacy in Murine Leukemia and Lymphoma Models

Detailed studies in murine leukemia models have provided strong evidence for the therapeutic potential of these analogs. In mice with L1210 leukemia, administration of BH-AC led to a significant increase in survival. nih.gov Cytokinetic studies in this model showed that BH-AC administration caused a prolonged block in DNA synthesis, leading to an accumulation of leukemic cells in the S-phase. nih.gov

Furthermore, liposomal formulations of phospholipid-N4-palmitoyl- and N4-hexadecyl-1-beta-D-arabinofuranosylcytosine conjugates have shown high activity against L1210 murine leukemia. nih.gov Treatment of L1210 leukemic mice with liposomal N4-hexadecyl-ara-C (hxd4araC) resulted in a 100% fraction of 60-day survivors, indicating a curative effect in this model. nih.gov These findings underscore the potential of N4-acylated ara-C analogs, particularly when formulated in liposomes, for the treatment of leukemia. nih.gov

Compound/AnalogAnimal ModelEfficacy
N4-behenoyl-1-β-D-arabinofuranosylcytosine (BH-AC) L1210 Murine LeukemiaSignificantly prolonged survival time. nih.gov
Liposomal N4-octadecyl-1-β-D-arabinofuranosylcytosine (NOAC) Human Acute Lymphatic Leukemia XenograftConfirmed antitumor activity. nih.gov
Liposomal N4-hexadecyl-1-β-D-arabinofuranosylcytosine (hxd4araC) L1210 Murine Leukemia100% 60-day survivors. nih.gov
Liposomal Phospholipid-N4-palmitoyl-ara-C Conjugates L1210 Murine LeukemiaHighly active against leukemia. nih.gov

Mechanisms of Resistance to 1 B D Arabinofuranosyl N4 Methylcytosine Analogs

Viral Resistance Mechanisms

Viruses can develop resistance to nucleoside analogs through genetic mutations that alter the viral enzymes responsible for drug activation or DNA synthesis.

Mutations in Viral Enzymes

A primary mechanism of viral resistance involves mutations in the viral DNA polymerase. nih.gov For instance, in Herpes Simplex Virus (HSV), resistance to arabinofuranosyl nucleosides like cytosine arabinoside (ara-C), a close analog of 1-(β-D-arabinofuranosyl)-N4-methylcytosine, has been linked to alterations in the viral DNA polymerase. nih.gov These mutations can reduce the incorporation of the analog into the growing viral DNA chain, thereby diminishing its inhibitory effect. nih.govnih.gov Studies with HSV have shown that a mutant virus resistant to ara-C demonstrated reduced incorporation of the analog into its DNA compared to the wild-type virus. nih.gov This suggests that specific amino acid changes in the viral polymerase can discriminate between the natural nucleoside and its analog, leading to resistance. nih.gov

Furthermore, some viral DNA polymerase mutations can confer cross-resistance to other nucleoside analogs. For example, an HSV mutant selected for resistance to 9-β-D-arabinofuranosyladenine (ara-A) also shows resistance to ara-C, suggesting a common mechanism of resistance related to the altered viral DNA polymerase. nih.gov In influenza viruses, mutations in the neuraminidase enzyme, such as the His274Tyr substitution in N1 neuraminidase, have been shown to confer high-level resistance to oseltamivir, another type of antiviral, by altering the enzyme's active site. nih.gov While not a polymerase, this illustrates the principle of enzymatic mutation leading to drug resistance.

Cellular Resistance Mechanisms

In the context of cancer chemotherapy, cellular mechanisms of resistance to nucleoside analogs are multifaceted and can involve changes in drug transport, activation, and inactivation, as well as epigenetic alterations.

Alterations in Nucleoside Transporters

The uptake of hydrophilic nucleoside analogs like 1-(β-D-arabinofuranosyl)-N4-methylcytosine into target cells is mediated by specific nucleoside transporter proteins. nih.gov A decrease in the expression or function of these transporters can limit the intracellular concentration of the drug, thereby conferring resistance. The human equilibrative nucleoside transporter 1 (hENT1) is a key transporter for ara-C. nih.gov

Conversely, the overexpression of ATP-binding cassette (ABC) transporters can actively efflux the drug or its phosphorylated metabolites from the cell, reducing its intracellular accumulation and efficacy. nih.govnih.gov Members of the ABCC subfamily and ABCG2 have been implicated in the resistance to various nucleoside analogs by transporting their monophosphate forms out of the cell. nih.gov

Table 1: Selected Nucleoside Transporters and Their Role in Drug Resistance

Transporter FamilySpecific TransporterRole in Drug TransportImplication in Resistance
Solute Carrier (SLC)hENT1Influx of nucleoside analogs like ara-CDecreased expression leads to reduced drug uptake and resistance.
ATP-Binding Cassette (ABC)ABCC family, ABCG2Efflux of monophosphorylated nucleoside analogsOverexpression leads to increased drug efflux and resistance. nih.gov

Modulation of Deoxycytidine Kinase (dCK) Activity

1-(β-D-arabinofuranosyl)-N4-methylcytosine, like ara-C, is a prodrug that requires intracellular phosphorylation to its active triphosphate form to exert its cytotoxic effects. The initial and rate-limiting step in this activation cascade is catalyzed by deoxycytidine kinase (dCK). nih.govnih.gov A reduction or loss of dCK activity is a well-established mechanism of resistance to ara-C and other deoxycytidine analogs. nih.govnih.gov This can occur through various mechanisms, including mutations in the dCK gene that lead to a non-functional or less active enzyme, or decreased expression of the gene. nih.gov

For example, a T-lymphoblast cell line resistant to ara-C was found to have a 115-base pair deletion in the dCK coding region and a point mutation (G to A) that resulted in a complete loss of catalytic activity. nih.gov Another resistant cell line exhibited a mutation that significantly diminished the enzyme's catalytic efficiency. nih.gov

Table 2: Examples of dCK Mutations Conferring Resistance to Ara-C

Cell LineMutation TypeConsequenceReference
ara-C-8D115-bp deletion and G to A point mutationComplete loss of catalytic activity nih.gov
ddC50Single point mutation (glutamine to arginine)Markedly diminished catalytic activity nih.gov

Overexpression of Cytidine (B196190) Deaminase (CDA)

Cytidine deaminase (CDA) is an enzyme that inactivates ara-C by converting it to the non-toxic metabolite 1-β-D-arabinofuranosyluracil (ara-U). nih.gov Overexpression of CDA can lead to rapid inactivation of the drug, preventing it from being phosphorylated to its active form and thereby causing resistance. nih.gov Increased levels of CDA have been associated with resistance to ara-C in various cancer cell lines and clinical samples. nih.gov

Genetic variations in the CDA gene can also influence drug efficacy and toxicity. A common single nucleotide polymorphism (SNP) in the CDA gene (A79C) results in an enzyme with decreased activity. nih.gov While this might suggest increased sensitivity to the drug, it can also lead to higher levels of the active drug and increased toxicity. nih.gov

Structure Activity Relationship Sar Studies of 1 B D Arabinofuranosyl N4 Methylcytosine and Its Analogs

Impact of Structural Modifications on Biological Activity

The core structure of 1-(β-D-arabinofuranosyl)-N4-methylcytosine, a modified version of cytosine, features a methyl group at the N4 position of the pyrimidine (B1678525) ring. biosynth.com This seemingly minor alteration can have a significant impact on the compound's interaction with biological targets, such as enzymes involved in DNA synthesis. biosynth.com The arabinofuranosyl sugar, with its 2'-hydroxyl group in the "up" or β-configuration, is a key determinant of the nucleoside's biological activity, distinguishing it from the naturally occurring deoxycytidine.

The exploration of SAR for this class of compounds involves systematically altering different parts of the molecule and assessing the resulting changes in biological activity. These modifications can range from simple changes, like altering the alkyl substituent at the N4-position, to more complex alterations of the sugar or pyrimidine base.

Chemical Modifications at the N4 Position

The N4-position of the cytosine ring is a prime target for chemical modification to generate analogs with improved pharmacological properties. The introduction of an acetyl group at the N4 position of deoxycytidine, forming N4-acetyldeoxycytosine (4acC), has been identified as a DNA modification in higher eukaryotes. nih.gov While not a direct analog of 1-(β-D-arabinofuranosyl)-N4-methylcytosine, the study of N4-acetylated cytosines highlights the biological relevance of modifications at this position. nih.gov

Research has shown that N4-acylation of deoxycytidine analogs can influence their biological activity. For instance, N4-acetyldeoxycytosine is involved in gene expression regulation. nih.gov In the context of arabinofuranosylcytosine analogs, altering the substituent at the N4-position can modulate their antiviral and anticancer activities. The size and nature of the alkyl or acyl group at the N4 position can affect the compound's ability to be phosphorylated by cellular kinases, a critical step for its activation.

Interactive Table: N4-Position Modifications and their Reported Biological Significance

Modification Compound Type Reported Biological Significance
Methyl (CH3) 1-(β-D-arabinofuranosyl)-N4-methylcytosine Antiviral properties, inhibits DNA synthesis. biosynth.com

Modifications to the Arabinofuranosyl Moiety

The arabinofuranosyl sugar is a defining feature of this class of nucleoside analogs. Modifications to this moiety have been extensively studied to enhance biological activity and overcome mechanisms of drug resistance. A significant modification is the introduction of a fluorine atom at the 2'-position, leading to compounds like 2'-fluoro-β-D-arabinofuranosyl nucleosides. beilstein-journals.org

The synthesis of 2'-fluoro-arabinofuranosyl nucleosides can be achieved by coupling a protected nucleobase with a 2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide derivative. beilstein-journals.org These 2'-fluoro modifications can increase the metabolic stability of the nucleoside analog by making it less susceptible to enzymatic degradation. Furthermore, alterations at the 2'-position can influence the sugar pucker conformation, which in turn affects how the nucleoside analog interacts with DNA polymerases and other target enzymes.

Interactive Table: Modifications of the Arabinofuranosyl Moiety

Modification Position Type of Modification Potential Impact on Activity
2' Fluoro substitution Increased metabolic stability, altered sugar pucker. beilstein-journals.org

Pyrimidine Ring Substitutions and their Effects on Activity

The pyrimidine ring itself offers several positions for substitution to create novel analogs. Pyrimidines are fundamental components of nucleic acids and their derivatives are known to exhibit a wide range of pharmacological activities, including anticancer and antiviral effects. nih.gov

Modifications to the pyrimidine ring of cytosine arabinoside analogs can significantly alter their biological properties. For example, substitutions at the C5 position of the pyrimidine ring have been a major focus of SAR studies. Introducing small alkyl or halogen groups at this position can enhance the compound's activity. These substitutions can affect the electronic properties of the pyrimidine ring and its ability to form hydrogen bonds, thereby influencing its interaction with target enzymes.

In broader studies of pyrimidine derivatives, it has been observed that substitutions on the ring can lead to varied biological outcomes. For example, in a series of substituted pyrimidines, bromo and chloro substitutions demonstrated notable antibacterial activity against Gram-negative strains. nih.gov While these are not direct analogs of 1-(β-D-arabinofuranosyl)-N4-methylcytosine, these findings underscore the principle that substitutions on the pyrimidine ring are a valid strategy for modulating biological activity.

Interactive Table: Pyrimidine Ring Substitutions and Observed Effects in Related Compounds

Position of Substitution Substituent Observed Effect in Pyrimidine Analogs
C5 Bromo Enhanced antibacterial activity. nih.gov
C5 Chloro Improved antibacterial activity. nih.gov

Analytical and Computational Approaches in Research on N4 Methylcytosine

Identification of N4-Methylcytosine Sites in Genomes

The precise identification of 4mC sites is fundamental to understanding its biological roles in processes like DNA replication, gene expression, and DNA repair. frontiersin.orgnih.govnih.gov Experimental methods provide the ground truth for 4mC locations, though they are often resource-intensive. oup.comoup.com

Several advanced experimental techniques are employed for the genome-wide detection of 4mC:

Single-Molecule Real-Time (SMRT) Sequencing: This technology can directly detect DNA modifications, including 4mC, by analyzing the kinetic variations in DNA polymerase activity during sequencing. oup.comnih.gov It has been widely applied to detect 4mC sites in various bacterial genomes. oup.com

4mC-Tet-assisted bisulfite-sequencing (4mC-TAB-seq): This is a next-generation sequencing method designed for the rapid and cost-effective detection of 4mC loci across a genome. nih.govoup.com It offers the advantage of accurately identifying 4mC sites without interference from 5-methylcytosine (B146107) (5mC). oup.com

Mass Spectrometry: This technique serves as a reliable method for identifying and quantifying the presence of modified bases like 4mC in a DNA sample. nih.govaimspress.com

Methylation-Specific Polymerase Chain Reaction (PCR): A targeted approach used to detect methylation patterns at specific DNA loci. frontiersin.org

Other Sequencing Methods: Techniques such as whole-genome bisulfite sequencing and nanopore sequencing have also been utilized to identify epigenetic 4mC sites. frontiersin.org

While these experimental approaches are crucial for validating 4mC sites, they can be costly, time-consuming, and labor-intensive, particularly for genome-wide analysis. nih.govoup.comoup.comaimspress.com These limitations have spurred the development of computational methods to supplement experimental efforts and predict potential 4mC sites efficiently. oup.com

Deep Learning and Machine Learning Applications for N4-Methylcytosine Prediction

To overcome the challenges of experimental detection, a variety of computational tools have been developed to predict 4mC sites based on DNA sequence information. oup.com These methods leverage machine learning (ML) and deep learning (DL) algorithms to distinguish between methylated and non-methylated cytosines.

Machine Learning Approaches: Early computational predictors were predominantly based on traditional machine learning algorithms. The most widely used of these is the Support Vector Machine (SVM) , which has been the foundation for numerous 4mC prediction tools. frontiersin.orgnih.govoup.comfrontiersin.org Other ML algorithms, such as Random Forest (RF) and Extreme Gradient Boosting (XGBoost), have also been employed. frontiersin.orgfrontiersin.org

These models typically rely on hand-crafted features extracted from the DNA sequences surrounding a potential modification site. Common feature encoding schemes include:

Nucleotide chemical properties and nucleotide frequency. nih.govoup.com

Position-specific trinucleotide propensity (PSTNP). oup.com

K-mer nucleotide compositions. aimspress.com

Electron-ion interaction pseudopotentials (EIIP). oup.com

Examples of SVM-based predictors include iDNA4mC , the first webserver for 4mC site identification oup.com, and 4mCPred , which uses PSTNP and EIIP features. nih.govoup.com

Deep Learning Approaches: More recently, deep learning has emerged as a powerful technique for 4mC site prediction, often outperforming traditional ML methods. frontiersin.orgnih.gov A key advantage of deep learning models is their ability to automatically learn relevant high-level features from the input sequences, eliminating the need for manual feature engineering. nih.govfrontiersin.orgnih.gov

Several deep learning architectures have been successfully applied:

Convolutional Neural Networks (CNNs): Widely used for sequence-based prediction tasks in bioinformatics, CNNs can capture local sequence patterns and motifs relevant to 4mC modification. frontiersin.orgfrontiersin.orgnih.gov The Deep4mC and i4mC-Deep predictors are examples that utilize CNNs. nih.govoup.com

Recurrent Neural Networks (RNNs): Architectures like RNNs and Gated Recurrent Units (GRUs) are adept at capturing long-range dependencies within sequences. frontiersin.orgnih.gov

Hybrid Models: Some of the most effective predictors integrate multiple architectures. For instance, combining CNNs and RNNs (CNN-RNN) can leverage the strengths of both, capturing local features and their sequential context. frontiersin.org The Deep4mcPred tool integrates a residual network with an RNN to create a multi-layer predictive system. frontiersin.orgnih.gov The introduction of an attention mechanism into these models can further improve performance by allowing the model to focus on the most critical features of the sequence. frontiersin.orgfrontiersin.orgnih.gov

The performance of these computational models is rigorously evaluated using metrics such as accuracy (Acc), specificity (Sp), sensitivity (Sn), and Matthews correlation coefficient (MCC). nih.gov

Table 1: Comparison of Selected N4-Methylcytosine Prediction Tools This table provides an overview of various computational predictors developed to identify 4mC sites, highlighting their underlying algorithms and reported performance on benchmark datasets.

Data sourced from references nih.govoup.comoup.combohrium.com. MCC: Matthews Correlation Coefficient; AUC: Area Under Curve.

Table 2: Performance Comparison of Deep Learning Architectures for 4mC Prediction This table shows a systematic comparison of different deep learning models for predicting 4mC sites across three species, using the Matthews Correlation Coefficient (MCC) as the performance metric.

Data sourced from reference frontiersin.org. A higher MCC value indicates better prediction performance. N/A indicates data not available in the source.

Compound Reference Table

The following table lists the chemical compounds mentioned in this article.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 1-(β-D-arabinofuranosyl)-N4-methylcytosine, and how are intermediates characterized?

  • Methodology : Synthesis typically involves nucleoside coupling using β-D-arabinofuranose derivatives and N4-methylcytosine bases. Critical steps include:

  • Protection/deprotection : Use of benzoyl (Bz) or acetyl groups to stabilize reactive sites during synthesis (e.g., 4-methoxytrityl chloride for 5'-OH protection) .
  • Purification : Silica gel chromatography (0–4% MeOH in CH₂Cl₂) and characterization via ¹H/¹³C NMR to confirm stereochemistry and regioselectivity .
  • Deprotection : Ammonium hydroxide or Et₃N·3HF for final deprotection .
    • Validation : Mass spectrometry (ESI-HRMS) and HPLC ensure purity (>95%) and structural integrity .

Q. Which analytical techniques are recommended for characterizing purity and structural confirmation?

  • Primary methods :

  • Liquid chromatography (LC) : Reverse-phase HPLC with UV detection at 260 nm for purity assessment .
  • Mass spectrometry : High-resolution ESI-HRMS to verify molecular weight (e.g., [M+Na]⁺ at m/z 597.1710) .
  • NMR spectroscopy : ¹H/¹³C NMR for sugar-base linkage confirmation (e.g., δ 6.21 ppm for H1' in arabinofuranosyl) .

Q. How does the arabinofuranose sugar configuration influence biological activity compared to ribose analogs?

  • Experimental design : Compare uptake kinetics and cytotoxicity in cancer cell lines (e.g., leukemia HL-60) using β-D-arabinofuranosyl vs. β-D-ribofuranosyl derivatives.
  • Findings : The 2'-OH stereochemistry in arabinofuranose reduces metabolic stability but enhances binding to target enzymes like DNA methyltransferases .

Advanced Research Questions

Q. What strategies improve the metabolic stability and cellular uptake of this compound?

  • Prodrug design :

  • 5'-Amino acid esters : Conjugation with valine or phenylalanine increases lipophilicity, enhancing transport across cell membranes (e.g., 5'-O-L-valyl derivatives show 3× higher uptake in in vitro models) .
  • N4-Acyl modifications : Benzoyl or acetyl groups at N4 improve resistance to deamination, confirmed via stability assays in plasma .
    • Evaluation : Use radiolabeled analogs (e.g., ¹⁸F-FAC) for pharmacokinetic tracking in animal models .

Q. How can researchers resolve contradictions in cytotoxicity data across different cancer cell lines?

  • Methodological approach :

  • Comparative assays : Test parallel cell lines (e.g., solid tumors vs. leukemias) under standardized conditions (pH, serum concentration).
  • Mechanistic studies : Measure intracellular conversion to active metabolites (e.g., triphosphate forms) via LC-MS/MS .
  • Resistance profiling : Evaluate overexpression of efflux transporters (e.g., P-gp) using inhibitors like verapamil .

Q. What computational tools are effective for predicting structure-activity relationships (SAR) of N4-modified analogs?

  • Modeling frameworks :

  • Molecular docking : Simulate interactions with DNA methyltransferase 1 (DNMT1) using AutoDock Vina; focus on hydrogen bonding with catalytic cysteine residues .
  • QSAR models : Use Hammett constants to correlate N4-substituent electronegativity with IC₅₀ values in leukemia models .

Methodological Notes

  • Contradiction management : Discrepancies in cytotoxicity data require validation via orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability) .
  • Safety protocols : Handle under BSL-2 conditions; avoid inhalation (LD₅₀ > 500 mg/kg in rodents) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.